molecular formula C15H23NO2 B6083470 1-(2,4-dimethoxybenzyl)-3-methylpiperidine

1-(2,4-dimethoxybenzyl)-3-methylpiperidine

Cat. No. B6083470
M. Wt: 249.35 g/mol
InChI Key: DHDGUMNSZWJMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzyl)-3-methylpiperidine, also known as DMMDA-2, is a psychoactive substance that belongs to the class of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, a renowned chemist and pharmacologist. DMMDA-2 is a derivative of the psychedelic drug Mescaline and is known for its hallucinogenic effects. In recent years, there has been a growing interest in the synthesis and study of DMMDA-2 due to its potential therapeutic applications.

Mechanism of Action

1-(2,4-dimethoxybenzyl)-3-methylpiperidine works by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is responsible for regulating mood, cognition, and perception. When 1-(2,4-dimethoxybenzyl)-3-methylpiperidine binds to the 5-HT2A receptor, it causes a cascade of events that result in an increase in the release of neurotransmitters such as dopamine and glutamate. This leads to altered perception, mood, and cognition.
Biochemical and Physiological Effects
1-(2,4-dimethoxybenzyl)-3-methylpiperidine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, dilate pupils, and cause visual and auditory hallucinations. It has also been found to increase creativity, enhance mood, and induce a sense of spirituality and connectedness.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethoxybenzyl)-3-methylpiperidine has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It also has a long shelf life and is stable under normal storage conditions. However, one limitation of 1-(2,4-dimethoxybenzyl)-3-methylpiperidine is its potential for abuse and misuse. It is important to handle the substance with care and to ensure that it is used only for legitimate research purposes.

Future Directions

There are several future directions for the study of 1-(2,4-dimethoxybenzyl)-3-methylpiperidine. One area of interest is its potential use in the treatment of mental health disorders such as depression, anxiety, and PTSD. Further research is needed to determine the safety and efficacy of 1-(2,4-dimethoxybenzyl)-3-methylpiperidine in these applications. Another area of interest is its potential use in drug discovery and development. 1-(2,4-dimethoxybenzyl)-3-methylpiperidine has been found to have a similar mechanism of action as other psychedelics, which could make it a valuable tool in the development of new drugs for mental health disorders. Finally, there is a need for further research into the long-term effects of 1-(2,4-dimethoxybenzyl)-3-methylpiperidine use, particularly in terms of its potential for addiction and abuse.

Synthesis Methods

1-(2,4-dimethoxybenzyl)-3-methylpiperidine can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 1-(2,4-dimethoxyphenyl)-2-nitropropene. This intermediate compound is then reduced using sodium borohydride to form 1-(2,4-dimethoxyphenyl)-2-amino-propane. Finally, the amine is reacted with 3-methylpiperidine to form 1-(2,4-dimethoxybenzyl)-3-methylpiperidine.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-3-methylpiperidine has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have a similar mechanism of action as other psychedelics such as LSD and psilocybin, which work by altering the activity of serotonin receptors in the brain. 1-(2,4-dimethoxybenzyl)-3-methylpiperidine has also been studied for its potential use in drug discovery and development.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-12-5-4-8-16(10-12)11-13-6-7-14(17-2)9-15(13)18-3/h6-7,9,12H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDGUMNSZWJMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperidine

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